6-(Trimethylsilyl)quinoline
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Overview
Description
6-(Trimethylsilyl)quinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trimethylsilyl group at the 6-position of the quinoline ring enhances its chemical properties, making it a valuable compound in various fields of research and industry. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal, synthetic organic, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trimethylsilyl)quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses α,β-unsaturated aldehydes as starting materials . The reaction conditions often involve the use of catalytic systems to facilitate the formation of the quinoline ring. For instance, montmorillonite K-10 can be used as a catalyst under solvent-free conditions, aligning with green chemistry principles .
Another method involves the transition-metal catalyzed synthesis, which has gained popularity due to its efficiency and versatility. Transition metals such as palladium and copper are commonly used in these reactions to form the quinoline scaffold .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar catalytic systems. The use of continuous flow reactors and automated processes can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Trimethylsilyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions include quinoline N-oxides, hydrogenated quinolines, and various substituted quinoline derivatives .
Scientific Research Applications
6-(Trimethylsilyl)quinoline has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trimethylsilyl)quinoline and its derivatives involves interactions with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), which are involved in neurodegenerative diseases . Additionally, they can interact with bacterial topoisomerases, leading to the fragmentation of bacterial DNA and exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: An antimalarial drug with a quinoline scaffold.
Ciprofloxacin: An antibiotic that contains a quinoline core.
Uniqueness
6-(Trimethylsilyl)quinoline is unique due to the presence of the trimethylsilyl group, which enhances its chemical stability and reactivity. This modification allows for more diverse chemical transformations and applications compared to its parent compound, quinoline .
Properties
Molecular Formula |
C12H15NSi |
---|---|
Molecular Weight |
201.34 g/mol |
IUPAC Name |
trimethyl(quinolin-6-yl)silane |
InChI |
InChI=1S/C12H15NSi/c1-14(2,3)11-6-7-12-10(9-11)5-4-8-13-12/h4-9H,1-3H3 |
InChI Key |
GEHSKJGMLIUVLW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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